molecular formula C27H18Br2N4O4 B11531137 4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline}

4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline}

Cat. No.: B11531137
M. Wt: 622.3 g/mol
InChI Key: RFZZZSNLFNPTNX-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is a complex organic compound characterized by the presence of bromine and nitro groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the bromination of a nitrophenyl compound, followed by the formation of a Schiff base through the condensation reaction between an aldehyde and an amine. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-BROMO-3-NITROPHENYL)-2-(4-METHYLPHENYL)ETHANONE
  • 4-BROMO-3-NITROBENZALDEHYDE
  • 4-BROMO-3-NITROANILINE

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-({4-[(E)-[(4-BROMO-3-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}METHYL)PHENYL]METHANIMINE stands out due to its unique combination of functional groups and structural features. The presence of both bromine and nitro groups, along with the Schiff base linkage, provides a versatile platform for further chemical modifications and applications. This compound’s distinct properties make it a valuable tool in various scientific and industrial fields.

Properties

Molecular Formula

C27H18Br2N4O4

Molecular Weight

622.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-[[4-[(4-bromo-3-nitrophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C27H18Br2N4O4/c28-24-11-5-20(14-26(24)32(34)35)16-30-22-7-1-18(2-8-22)13-19-3-9-23(10-4-19)31-17-21-6-12-25(29)27(15-21)33(36)37/h1-12,14-17H,13H2

InChI Key

RFZZZSNLFNPTNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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